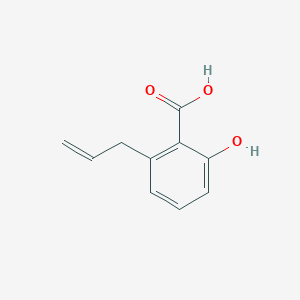
Iridium--manganese (1/3)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iridium–manganese (1/3) is a compound that combines iridium and manganese in a specific stoichiometric ratio. This compound is of significant interest due to its unique properties and potential applications in various fields, including catalysis, materials science, and energy production. Iridium is known for its high stability and catalytic activity, while manganese is valued for its magnetic properties and cost-effectiveness.
准备方法
The synthesis of iridium–manganese (1/3) can be achieved through several methods. One common approach involves the co-precipitation of iridium and manganese salts, followed by calcination at high temperatures to form the desired compound. Another method includes the use of molten salt chlorination, where iridium and manganese are reacted in a molten salt medium to produce the compound. Industrial production methods often involve the use of high-temperature pyrolysis and electrochemical deposition to ensure high purity and yield .
化学反应分析
Iridium–manganese (1/3) undergoes various chemical reactions, including oxidation, reduction, and substitution. In oxidation reactions, the compound can act as a catalyst for the oxygen evolution reaction (OER), which is crucial for water splitting and hydrogen production . Common reagents used in these reactions include oxygen, hydrogen peroxide, and other oxidizing agents. The major products formed from these reactions are typically oxides of iridium and manganese, such as iridium dioxide (IrO2) and manganese dioxide (MnO2).
科学研究应用
Iridium–manganese (1/3) has a wide range of scientific research applications. In chemistry, it is used as a catalyst for various reactions, including the oxygen evolution reaction (OER) in proton exchange membrane (PEM) water electrolysis . In biology and medicine, iridium-based compounds are being explored for their potential anticancer properties, with studies showing promising results in targeting cancer cells . In industry, the compound is used in the production of green hydrogen, where it helps reduce the amount of iridium needed for efficient hydrogen production .
作用机制
The mechanism of action of iridium–manganese (1/3) involves its ability to act as a catalyst in various chemical reactions. In the context of the oxygen evolution reaction (OER), the compound facilitates the adsorption and transformation of water molecules over the oxygen vacancies around the iridium sites, enhancing the overall efficiency of the reaction . The molecular targets and pathways involved include the localized lattice oxygen-mediated (L-LOM) mechanism, which boosts the adsorption and transformation of water molecules .
相似化合物的比较
Iridium–manganese (1/3) can be compared with other similar compounds, such as iridium dioxide (IrO2) and manganese dioxide (MnO2). While IrO2 is known for its high catalytic activity in OER, it is expensive and less abundant. MnO2, on the other hand, is more cost-effective but has lower catalytic efficiency. Iridium–manganese (1/3) offers a balance between cost and efficiency, making it a unique and valuable compound for various applications .
Similar compounds include:
- Iridium dioxide (IrO2)
- Manganese dioxide (MnO2)
- Iridium hexafluoride (IrF6)
- Iridium tetroxide (IrO4)
属性
CAS 编号 |
247934-25-4 |
|---|---|
分子式 |
IrMn3 |
分子量 |
357.03 g/mol |
IUPAC 名称 |
iridium;manganese |
InChI |
InChI=1S/Ir.3Mn |
InChI 键 |
GLVCWOKKRINGGW-UHFFFAOYSA-N |
规范 SMILES |
[Mn].[Mn].[Mn].[Ir] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylbut-2-enal](/img/structure/B14252398.png)








![8-methyl-1H-pyrimido[5,4-c]quinoline-2,4-dione](/img/structure/B14252450.png)

![S-{2-[(Chlorocarbonyl)oxy]ethyl} benzenecarbothioate](/img/structure/B14252463.png)

![Oxiraneoctanoic acid, 3-[(2R)-2-hydroxyoctyl]-, methyl ester, (2R,3S)-](/img/structure/B14252469.png)
